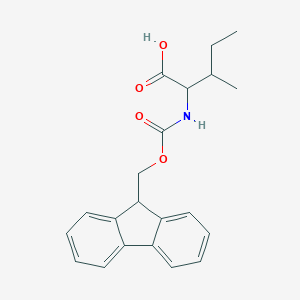

Fmoc-Ile-OH

Descripción

Contextualization of Amino Acid Derivatives in Modern Organic Chemistry and Biotechnology

Amino acid derivatives are fundamental building blocks in the synthesis of peptides, proteins, and a myriad of other biologically relevant molecules. In organic chemistry, the precise manipulation of functional groups is paramount, and protecting groups are employed to temporarily mask reactive sites, allowing for selective reactions elsewhere in a molecule. This strategy is especially critical in peptide synthesis, where the amino and carboxyl groups of amino acids must be sequentially coupled to form peptide bonds without unwanted side reactions americanpeptidesociety.orgrsc.orgresearchgate.net. Biotechnology leverages these synthetic capabilities to create novel peptides with therapeutic potential, diagnostic tools, and biomaterials chemimpex.comresearchgate.net. The development of efficient and selective methods for derivatizing amino acids has been a driving force behind advancements in drug discovery, protein engineering, and the broader field of molecular biology researchgate.netnih.gov.

Fundamental Role of the Fmoc Protecting Group in Peptide Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely adopted amine protecting group in organic synthesis, particularly for solid-phase peptide synthesis (SPPS) americanpeptidesociety.orgontosight.aitotal-synthesis.comthermofisher.comwikipedia.org. Its popularity stems from its unique chemical properties: it is stable under acidic conditions but readily cleaved by mild bases, typically a secondary amine such as piperidine (B6355638) americanpeptidesociety.orgtotal-synthesis.comwikipedia.org. This base-labile nature allows for selective deprotection of the N-terminus of a growing peptide chain without affecting acid-labile side-chain protecting groups or the peptide-resin linkage in SPPS total-synthesis.comthermofisher.comwikipedia.org. The mild deprotection conditions minimize the risk of peptide degradation or racemization, making Fmoc chemistry highly suitable for synthesizing longer and more complex peptides americanpeptidesociety.orgtotal-synthesis.comthermofisher.com. Furthermore, the dibenzofulvene byproduct generated during Fmoc deprotection exhibits strong UV absorption, enabling convenient monitoring of reaction progress in automated synthesizers total-synthesis.comwikipedia.org. This combination of mildness, selectivity, and ease of monitoring makes the Fmoc group a cornerstone of modern peptide synthesis americanpeptidesociety.orgthermofisher.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315561 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-23-6 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies Utilizing Fmoc L Isoleucine

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-L-isoleucine is extensively utilized in Fmoc-based SPPS, a cornerstone technique for the stepwise assembly of peptide chains on a solid support. labmartgh.comiris-biotech.de The Fmoc protecting group is stable to the acidic conditions often used for cleavage from certain resins but is readily removed by a base, typically a secondary amine like piperidine (B6355638), allowing for sequential addition of amino acids. chempep.com

Optimized Fmoc-based SPPS Protocols for Peptide Elongation

The incorporation of Fmoc-L-isoleucine into a growing peptide chain requires carefully optimized protocols to ensure high coupling efficiency and prevent side reactions. Standard protocols often involve the use of coupling reagents to activate the carboxylic acid of the incoming Fmoc-L-isoleucine, facilitating the formation of a peptide bond with the free amine of the resin-bound peptide.

Due to the steric hindrance of the isoleucine side chain, extended coupling times or the use of more potent activation methods may be necessary. For instance, in the synthesis of azapeptides, the acylation of a resin-linked dipeptide with Fmoc-L-isoleucine using DIC and OxymaPure® under microwave irradiation significantly improved conversion rates compared to traditional methods. biorxiv.org

Influence of Resin Selection and Loading Parameters on Synthesis Outcomes

The choice of solid support and its loading capacity are crucial factors that influence the outcome of SPPS, especially for sterically hindered residues like isoleucine.

Resin Type: Resins with low loading capacities are often preferred for the synthesis of long or "difficult" peptides, as this reduces steric hindrance between growing peptide chains and minimizes interchain interactions that can lead to aggregation. peptide.com The 2-chlorotrityl chloride (2-CTC) resin is a popular choice as its high steric bulk can inhibit side reactions like diketopiperazine formation. ksyun.compeptide.com The esterification of Fmoc-L-isoleucine onto 2-CTC resin has been shown to be rapid and efficient, particularly in solvents like dichloromethane (B109758) (DCM). ksyun.comresearchgate.net Pre-loaded Fmoc-L-isoleucine Wang resins are also commercially available, offering convenience and reproducibility. sigmaaldrich.compeptide.com

Loading Parameters: The initial loading of Fmoc-L-isoleucine onto the resin is a critical step. For Wang resins, partial loading can be achieved by using a limited amount of the amino acid and capping the remaining active sites. peptide.com For 2-CTC resins, high loading can be achieved quickly, even with the sterically hindered Fmoc-L-isoleucine. ksyun.comresearchgate.net The loading capacity can be determined spectrophotometrically by quantifying the amount of Fmoc group released upon treatment with a base. rsc.orgresearchgate.net

Advanced Coupling Reagent Systems in Fmoc-SPPS

The efficiency of incorporating Fmoc-L-isoleucine is highly dependent on the coupling reagent system used. Due to its steric bulk, standard coupling methods may result in incomplete reactions.

Commonly used coupling reagents include:

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is often used in conjunction with an additive like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate). biorxiv.orgnih.gov This combination is known to minimize side-product formation and is tolerant to elevated temperatures. biorxiv.orgnih.gov

Phosphonium and Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are powerful activators often used for difficult couplings. rsc.org

Microwave-assisted SPPS has emerged as a valuable technique to enhance coupling efficiency, particularly for hindered amino acids like isoleucine. biorxiv.org The use of microwave energy can accelerate reaction rates and improve yields. biorxiv.org

Mechanistic Investigations of Fmoc Deprotection

The removal of the Fmoc protecting group is a crucial step in SPPS. nih.gov It proceeds via a base-catalyzed β-elimination mechanism. chempep.compeptide.comacs.org A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. peptide.comacs.org This leads to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide. peptide.com The secondary amine then acts as a scavenger, reacting with the electrophilic DBF to prevent it from irreversibly attaching to the newly deprotected N-terminal amine of the peptide. peptide.comacs.org

The kinetics of Fmoc deprotection can be influenced by several factors, including the base used, its concentration, and the solvent. While 20% piperidine in DMF is a standard deprotection solution, alternatives have been investigated to improve efficiency and mitigate side reactions. rsc.orgspringernature.com For instance, combinations of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (B1678402) have been shown to offer faster deprotection times. rsc.orglookchem.com DBU is a stronger, non-nucleophilic base that accelerates the initial deprotection step, while piperazine serves as the nucleophile to quench the DBF byproduct. rsc.orglookchem.compeptide.com

Mitigation of Side Reactions and Peptide Aggregation During SPPS

The synthesis of peptides containing Fmoc-L-isoleucine can be complicated by side reactions and peptide aggregation.

Aspartimide Formation: This is a significant side reaction in Fmoc SPPS, particularly in sequences containing aspartic acid. nih.goviris-biotech.debiotage.com It is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of undesired byproducts. nih.goviris-biotech.de The use of bulky protecting groups on the aspartic acid side chain, or the addition of additives like HOBt or formic acid to the deprotection solution, can help to suppress this side reaction. rsc.orgbiotage.compeptide.com

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues. peptide.com Using sterically hindered resins like 2-chlorotrityl chloride resin can help to inhibit diketopiperazine formation. peptide.com

Peptide Aggregation: The hydrophobic nature of isoleucine can contribute to the aggregation of the growing peptide chain on the resin. peptide.comrsc.org Aggregation can hinder both coupling and deprotection steps, leading to incomplete reactions and deletion sequences. peptide.comnih.gov Strategies to mitigate aggregation include using low-load resins, switching to more polar solvents, sonication, or employing microwave-assisted synthesis. peptide.com The introduction of backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can also disrupt the hydrogen bonding that leads to aggregation. chempep.com

Innovative Approaches for Enhanced Reaction Kinetics in SPPS

Microwave-Assisted SPPS: The application of microwave irradiation has been shown to significantly accelerate both the coupling and deprotection steps in SPPS. biorxiv.orgrsc.org This is particularly beneficial for difficult sequences and hindered amino acids, leading to higher yields and purities in shorter reaction times. biorxiv.org

Flow Chemistry: Continuous flow SPPS offers advantages in terms of automation, efficiency, and scalability. The use of reagents like DBU in flow systems for Fmoc deprotection has been reported. rsc.org

Optimized Deprotection Cocktails: Research continues into developing more efficient and safer deprotection reagents. A combination of 5% piperazine and 2% DBU in DMF has been reported as a rapid and efficient alternative to 20% piperidine, reducing incomplete deprotection and the formation of deletion sequences. rsc.orglookchem.comacs.org The addition of formic acid to this mixture can further minimize aspartimide formation. rsc.org

Data Tables

Table 1: Comparison of Fmoc Deprotection Reagents

| Deprotection Reagent | Solvent | Half-life (t1/2) | Notes | Reference |

| 20% Piperidine | DMF | 7s | Standard deprotection reagent. | rsc.org |

| 10% Piperidine | DMF | 21s | Slower than 20% piperidine. | lookchem.com |

| 5% Piperazine | DMF | - | Slower than piperidine. | rsc.org |

| 5% Piperazine + 0.5% DBU | DMF | 12s | Faster than 10% piperidine. | rsc.orglookchem.com |

| 5% Piperazine + 1% DBU | DMF | 7s | Similar kinetics to 20% piperidine. | rsc.orglookchem.com |

| 5% Piperazine + 2% DBU | DMF | 4s | Faster than 20% piperidine. | rsc.orglookchem.com |

Table 2: Resin Loading of Fmoc-L-Isoleucine on 2-Chlorotrityl Chloride Resin

| Solvent | % Esterification of Fmoc-Ile-OH | Reference |

| Dichloromethane (DCM) | 99% | ksyun.comresearchgate.net |

| Dichloroethane (DCE) | 98% | ksyun.comresearchgate.net |

| Tetrahydrofuran (THF) | 89% | ksyun.comresearchgate.net |

| N,N-Dimethylformamide (DMF) | 87% | ksyun.comresearchgate.net |

| N,N-Dimethylacetamide (DMAC) | 85% | ksyun.comresearchgate.net |

| Dioxane | 53% | ksyun.comresearchgate.net |

Solution-Phase Peptide Synthesis (LPPS) Methodologies

While solid-phase peptide synthesis (SPPS) is the most common method for peptide production, solution-phase peptide synthesis (SPPS), often referred to as liquid-phase peptide synthesis (LPPS), offers distinct advantages, particularly for large-scale synthesis and the preparation of complex or difficult sequences. jst.go.jp LPPS involves the stepwise addition of amino acids in a homogenous solution, which facilitates purification of intermediates and can reduce the total amount of excess reagents and solvents needed. jst.go.jp

The Fmoc protecting group is central to many LPPS strategies. rsc.orgresearchgate.net An improved LPPS method utilizes Fmoc for N-alpha protection, a base such as piperidine or 4-aminomethylpiperidine for Fmoc removal, and a carbodiimide (B86325) coupling agent like diisopropylcarbodiimide (DIC) for peptide bond formation in an organic solvent. rsc.org A key advantage of the base-labile Fmoc group in this context is that it eliminates the need for a separate neutralization step after deprotection, streamlining the synthesis cycle. rsc.org

Recent advancements have focused on accelerating LPPS. One such development employs cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent. beilstein-journals.org This biomimetic approach allows for peptide bond formation in minutes with high efficiency and without epimerization, using either N-Boc or N-Fmoc protected amino acids. The by-products generated are water-soluble, simplifying the workup. beilstein-journals.org This T3P®-mediated protocol has been successfully applied to the iterative synthesis of a pentapeptide and extended to LPPS where the growing peptide is isolated by precipitation, demonstrating its suitability for emerging, more sustainable techniques. beilstein-journals.org

To overcome purification challenges in traditional solution-phase synthesis, a "nanostar" support has been developed for a continuous, one-pot LPPS process. This method involves the repeated addition of amino acids to the soluble nanostar support, followed by the separation of byproducts and excess reagents via organic solvent nanofiltration (OSN). A full synthesis cycle, including coupling and Fmoc removal, occurs in a single reactor, obviating the need for phase or material transfers. jst.go.jp

Stereoselective Synthesis and Resolution of Isoleucine Derivatives

Isoleucine possesses two chiral centers, leading to four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. google.com Ensuring the correct stereochemistry—specifically the (2S, 3S) configuration of L-isoleucine—is paramount in peptide synthesis, as biological activity is highly dependent on the precise three-dimensional structure. Therefore, methodologies for stereoselective synthesis and chiral resolution are critical.

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. For instance, L-isoleucine itself can be used as a chiral auxiliary reagent to induce enantioselectivity in the synthesis of other (R)-α-amino acids. sciengine.comsciengine.com More commonly for preparing isoleucine derivatives, a chiral auxiliary like (S)-4-benzyloxazolidin-2-one can be coupled with a precursor, followed by a stereoselective amination step to install the α-amino group with the desired configuration. beilstein-journals.org Similarly, the addition of Grignard reagents to chiral sulfinimines has been used to create isoleucine analogues with high diastereoselectivity. acs.org

Enzymatic resolution is a powerful tool for separating enantiomers and diastereomers. Acylase enzymes, such as those from Aspergillus melleus or Pseudomonas sp., can selectively hydrolyze the N-acetyl group from only the L-enantiomer of a racemic mixture, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid. researchgate.nettandfonline.comnih.gov In a more complex approach, a multi-enzymatic cascade involving an N-acylamino acid racemase (NAAAR), an L-selective aminoacylase, and a stereoselective isoleucine dioxygenase can convert a racemic N-acetylamino acid mixture into a single, diastereomerically pure oxidized amino acid product. d-nb.info

Once the desired L-isoleucine is obtained, it is protected with the Fmoc group. This reaction must be performed under conditions that prevent racemization. A common method involves treating the amino acid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA), followed by reaction with an activated Fmoc reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). This process has been shown to retain the chirality of the starting amino acid. google.com

Green Chemistry Principles in Fmoc-L-Isoleucine Synthesis and Utilization

The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes. In peptide synthesis, this translates to minimizing hazardous waste, reducing solvent usage, and improving energy efficiency. Several green chemistry strategies are being applied to syntheses involving Fmoc-L-isoleucine.

Aqueous-Phase and Microwave-Assisted Peptide Synthesis

Water is the ideal green solvent, and efforts have been made to adapt peptide synthesis to aqueous conditions. One approach involves the use of Fmoc-amino acid nanoparticles in water, coupled with microwave irradiation. rsc.org Microwave energy accelerates the coupling and deprotection steps, significantly shortening reaction times. This method has been used to synthesize the nonapeptide oxytocin, demonstrating the feasibility of using water as the primary solvent for both key steps in Fmoc-based SPPS. rsc.org

Development and Evaluation of Environmentally Benign Solvents in SPPS

A major source of waste in peptide synthesis is the use of hazardous solvents like N,N-dimethylformamide (DMF). Significant research has focused on identifying greener alternatives. Solvents such as γ-valerolactone (GVL), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and N-butylpyrrolidinone (NBP) have been investigated as potential replacements for DMF. rsc.org Studies have shown that the most common Fmoc-amino acid derivatives, including Fmoc-L-isoleucine, are sufficiently soluble in these solvents to be used in automated synthesis. For example, successful Fmoc removal has been demonstrated using 20% piperidine in both γ-valerolactone and 2-MeTHF. rsc.org Propylene carbonate has also been explored as a green solvent for solution-phase peptide synthesis using an Fmoc/tBu strategy. sciengine.com

Waste Reduction Strategies in Peptide Manufacturing

A transformative approach has been the development of "wash-free" SPPS. This methodology completely eliminates the solvent-intensive washing steps that traditionally follow each coupling and deprotection reaction. By using a volatile base for Fmoc deprotection and removing it via evaporation with a directed gas flush, the process dramatically cuts down on waste. This technique has been shown to reduce solvent waste by up to 95% and base usage by 85-90% without compromising the purity of the final peptide product, representing a significant leap forward in sustainable peptide manufacturing. sciengine.com

Fmoc-L-allo-Isoleucine: Synthesis and Applications in Complex Peptide Structures

Fmoc-L-allo-isoleucine is a diastereomer of the standard Fmoc-L-isoleucine, featuring a (2S, 3R) configuration. chemimpex.com This stereochemical difference makes it a valuable tool for creating peptides with unique three-dimensional structures.

Synthesis and Properties:

The synthesis of Fmoc-L-allo-isoleucine involves the protection of the amino group of L-allo-isoleucine with a fluorenylmethoxycarbonyl (Fmoc) group. This process enhances the compound's stability and solubility, making it highly suitable for solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group can be readily removed under mild basic conditions, allowing for the stepwise addition of amino acids to a growing peptide chain. ontosight.ai

| Property | Value |

| Synonyms | Fmoc-allo-L-Ile-OH, Fmoc-(2S,3R)-2-amino-3-methylpentanoic acid |

| CAS Number | 251316-98-0 |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.4 g/mol |

| Appearance | White powder |

| Purity | ≥ 99% (chiral HPLC) |

| Data sourced from Chem-Impex. chemimpex.com |

Applications in Complex Peptide Structures:

The incorporation of Fmoc-L-allo-isoleucine into peptide sequences is crucial for studying protein folding, function, and interactions. chemimpex.com Its distinct stereochemistry can induce specific conformational changes in the peptide backbone, which is instrumental in the design of peptidomimetics and cyclic peptides. chemimpex.com These complex structures are essential in drug discovery, with applications in developing peptide-based drugs and vaccines. chemimpex.com The compatibility of Fmoc-L-allo-isoleucine with various coupling reagents further solidifies its role as a preferred building block for chemists creating sophisticated peptide constructs. chemimpex.com

Fmoc-N-methyl-L-Isoleucine: Design and Implementation in Bioactive Peptide Design

Fmoc-N-methyl-L-isoleucine is a derivative where the amide nitrogen of the peptide backbone is methylated. This modification has profound effects on the resulting peptide's properties.

Design and Synthesis:

The synthesis of Fmoc-N-methyl-L-isoleucine can be achieved through various methods, including the direct N-methylation of Nα-protected L-isoleucine or through the formation and reduction of a 5-oxazolidinone (B12669149) intermediate. acs.org One effective method involves the use of an o-nitrobenzenesulfonyl (o-NBS) protecting group, which allows for efficient synthesis and is compatible with Fmoc-based solid-phase peptide synthesis (SPPS). acs.org

| Property | Value |

| Synonyms | Fmoc-N-Me-Ile-OH, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-isoleucine |

| CAS Number | 138775-22-1 |

| Molecular Formula | C₂₂H₂₅NO₄ |

| Molecular Weight | 367.44 g/mol |

| Appearance | White to slight yellow to beige powder |

| Purity | ≥97.0% (HPLC) |

| Data sourced from Biosynth, Merck (Novabiochem), and other suppliers. innospk.comchemimpex.combiosynth.comsigmaaldrich.com |

Implementation in Bioactive Peptide Design:

The N-methylation of isoleucine residues within a peptide chain imparts several advantageous properties. It enhances the peptide's stability and solubility and can improve its pharmacokinetic profile, making it a valuable modification in drug development. innospk.comchemimpex.com This is because N-methylation can increase lipophilicity, bioavailability, and resistance to proteolytic degradation. acs.org The incorporation of Fmoc-N-methyl-L-isoleucine can also induce significant conformational changes in the peptide backbone, potentially leading to new receptor subtype selectivity or even converting an agonist into an antagonist. acs.org These properties make it a key component in the design of bioactive peptides with improved therapeutic potential. chemimpex.com

Synthesis and Utility of Other Non-Natural Isoleucine Derivatives

Beyond allo-isoleucine and N-methylated forms, a variety of other non-natural isoleucine derivatives are synthesized to fine-tune the properties of peptides and other materials.

Synthesis Strategies:

The synthesis of non-natural amino acids can be achieved through various chemical methods, allowing for precise control over their structure and function. amerigoscientific.com For instance, palladium-catalyzed δ-C(sp³)–H olefination of aliphatic amines and amino acids provides a direct route to novel long-chain unnatural amino acids. acs.org These synthetic approaches enable the creation of isoleucine analogs with modified side chains, such as those with branched alkyl groups or other functional moieties, which can be used to probe structure-activity relationships. sci-hub.se

Utility in Various Fields:

Non-natural isoleucine derivatives have found applications in diverse areas:

Drug Discovery: Isoleucine analogs are incorporated into peptide-based drug designs to optimize the pharmacokinetic profiles of therapeutic agents, potentially increasing drug stability and half-life.

Materials Science: These derivatives are used to modify the properties of biodegradable polymers, enhancing their flexibility, strength, or hydrophobicity.

Biotechnology: In enzyme engineering, the substitution or modification of isoleucine residues can alter enzyme activity or stability, optimizing them for industrial applications.

Isotopically Labeled Fmoc-L-Isoleucine for Tracer and Metabolic Studies

Stable isotope labeling of amino acids is a powerful technique for quantitative analysis in various biological and chemical studies.

Synthesis of Isotopically Labeled Analogs:

Fmoc-L-isoleucine can be synthesized with stable isotopes such as ¹³C and ¹⁵N. isotope.comckisotopes.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry. For example, L-Isoleucine-N-Fmoc (¹³C₆, 99%; ¹⁵N, 99%) is a commercially available reagent used for these purposes. isotope.com

| Labeled Compound | CAS Number (Labeled) | Molecular Weight | Isotopic Purity |

| Fmoc-L-isoleucine-¹⁵N | 204633-89-6 | 354.41 g/mol | Not specified |

| L-Isoleucine-N-Fmoc (¹³C₆, 99%; ¹⁵N, 99%) | 1217442-29-9 | 360.36 g/mol | ¹³C, 99%; ¹⁵N, 99% |

| This compound-[¹³C₆] | Not specified | 359.37 g/mol | 97% atom ¹³C |

| L-Isoleucine-N-Fmoc (1-¹³C, 99%) | Not applicable | 354.40 g/mol | ¹³C, 99% |

| Data compiled from various suppliers. isotope.commedchemexpress.comisotope.com |

Applications in Research:

Isotopically labeled Fmoc-L-isoleucine serves as a tracer for quantitation in drug development and metabolic research. medchemexpress.com In proteomics, these labeled amino acids are used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for the quantitative analysis of proteins. They are also employed as internal standards in clinical mass spectrometry and for metabolic flux analysis. ckisotopes.commedchemexpress.com

Fmoc-L-Isoleucine N-Hydroxysuccinimide Esters in Reactive Conjugation Chemistry

Fmoc-L-isoleucine N-hydroxysuccinimide (NHS) ester is a reactive derivative of Fmoc-L-isoleucine that is widely used in bioconjugation.

Synthesis and Reactivity:

The NHS ester of Fmoc-L-isoleucine is synthesized to enhance the reactivity of the carboxyl group. This ester readily reacts with primary amino groups on other molecules, such as proteins or other biomolecules, to form stable amide bonds. chemimpex.com This makes it an efficient tool for conjugation chemistry.

Utility in Bioconjugation:

This reactive derivative is particularly valuable in medicinal chemistry and biotechnology for synthesizing peptide-based therapeutics and diagnostic agents. chemimpex.com Its ability to facilitate efficient coupling reactions while protecting the N-terminal amino group makes it a preferred choice for modifying the structure of peptides to enhance their biological activity. chemimpex.com

Investigation of Fmoc-L-Isoleucine in Supramolecular Self-Assembly

The self-assembly of Fmoc-modified amino acids into well-ordered nanostructures is a burgeoning field with potential applications in biomaterials and nanotechnology.

Mechanisms of Self-Assembly in Fmoc-Modified Amino Acids

The self-assembly of Fmoc-amino acids is driven by a combination of non-covalent interactions. The hydrophobic and aromatic nature of the Fmoc group plays a crucial role, leading to π-π stacking interactions. nih.govbeilstein-journals.org These interactions, along with hydrogen bonding between the amino acid moieties, drive the formation of hierarchical structures. mdpi.com The balance between these forces, as well as hydrophobic interactions from the amino acid side chains, dictates the final morphology of the self-assembled structures. mdpi.com

Studies on Fmoc-L-isoleucine have shown that it self-assembles into fiber-like structures at various concentrations and temperatures. chemrxiv.orgresearchgate.net At lower concentrations, heating can induce a transition from fibers to tube-like structures. chemrxiv.orgresearchgate.net The specific morphology of these self-assembled structures can be controlled by varying conditions such as solvent composition, concentration, and temperature. chemrxiv.orgrsc.org This ability to control the self-assembly process opens up possibilities for designing novel biomaterials with tailored functions. chemrxiv.org

Control of Self-Assembled Morphologies through Environmental Stimuli

The self-assembly of Fmoc-L-isoleucine into distinct nanostructures is a process governed by a delicate balance of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups, hydrogen bonding, and hydrophobic interactions. beilstein-journals.orgnih.gov Researchers have demonstrated that the resulting morphologies are not fixed but can be precisely controlled by manipulating various environmental stimuli. rsc.orgbiorxiv.org These stimuli can alter the intermolecular forces, thereby directing the assembly pathway towards desired architectures such as fibers, tubes, or spheres. mdpi.comrsc.org

One of the most effective methods for controlling morphology is through the variation of solvent composition. rsc.org The introduction of a more polar solvent, such as water, to a solution of Fmoc-L-isoleucine in a less polar organic solvent can trigger the self-assembly process. rsc.org This solvent exchange method is a well-established strategy for inducing molecular assembly. rsc.org The polarity of the solvent environment directly influences the hydrophobic and hydrophilic interactions, which are critical drivers for the aggregation of these amphiphilic molecules. rsc.org

Furthermore, pH is a crucial stimulus for controlling the assembly of Fmoc-amino acids. nih.gov Changes in pH can alter the ionization state of the carboxylic acid group on the isoleucine residue, modifying electrostatic interactions within the assembly. nih.gov This can lead to significant transformations in the final supramolecular structure. nih.gov While many studies focus on di- and tripeptides, the principles of pH-responsiveness are applicable to single Fmoc-amino acid systems, allowing for the design of smart materials that assemble or disassemble in response to specific pH gradients. mdpi.comnih.gov The ability to tune these environmental parameters provides a powerful tool for creating novel, functional biomaterials from Fmoc-L-isoleucine. rsc.orgchemrxiv.org

Exploration of Hydrogel Formation and Properties

Fmoc-L-isoleucine, like other non-aromatic Fmoc-amino acids, has been explored for its capacity to form hydrogels—three-dimensional networks of self-assembled nanofibers that entrap large amounts of water. mdpi.commdpi.com While some non-aromatic amino acids primarily form other structures like micelles and tubes, hydrogelation can be achieved under specific conditions. mdpi.com The formation of these hydrogels is driven by the self-assembly of the molecules into an entangled fibrous network, a process facilitated by interactions such as hydrogen bonding and π-π stacking. nih.govacs.org

The mechanical properties of these hydrogels, such as their stiffness, are a key area of investigation. The storage moduli (G'), a measure of the elastic response of the gel, for hydrogels formed from non-aromatic Fmoc-amino acids have been reported to be in the range of 10² to 10⁴ Pascals (Pa). mdpi.com The properties of the resulting hydrogels can be further tuned by co-assembling Fmoc-L-isoleucine with other Fmoc-amino acids. mdpi.com For instance, hydrogels have been successfully formed by mixing Fmoc-L-leucine with Fmoc-L-lysine. nih.gov This co-assembly approach can introduce new interactions and improve the stability and mechanical strength of the resulting gel network. nih.gov

The process of gelation can be triggered by various methods, including changes in temperature or a slow decrease in pH, for example, through the hydrolysis of glucono-δ-lactone. mdpi.com The resulting materials are of significant interest for biomedical applications due to their biocompatibility, biodegradability, and similarity to the native extracellular matrix. mdpi.commdpi.com

Impact of Concentration and Temperature on Self-Assembly Structures

The concentration of Fmoc-L-isoleucine and the ambient temperature are critical parameters that significantly influence the morphology of its self-assembled structures. chemrxiv.orgresearchgate.net Systematic studies have revealed that by varying these two factors, a predictable transition between different nano-architectures can be achieved. researchgate.net

At room temperature, Fmoc-L-isoleucine consistently forms fiber-like structures, regardless of whether the concentration is low or high. chemrxiv.orgresearchgate.net This suggests that fibrous assemblies are the thermodynamically stable state under these conditions. However, the introduction of thermal energy can induce morphological transitions. When a low-concentration solution of Fmoc-L-isoleucine is heated (e.g., to 70°C), the initial fibers transform into tube-like structures. chemrxiv.orgresearchgate.net In contrast, at higher concentrations, the fiber-like morphology remains stable even upon heating, indicating that a higher density of molecules favors the fibrous arrangement and increases its thermal stability. researchgate.net

The initial step in the self-assembly process often involves the formation of micelles, particularly for surfactant-like molecules such as Fmoc-amino acids. researchgate.net For the sodium salt of Fmoc-L-isoleucine, the critical micelle concentration (CMC) has been determined to be approximately 0.1 M. researchgate.net Above this concentration, the molecules begin to aggregate into micelles, which can then serve as precursors for the formation of larger, more complex structures like fibers and tubes.

The table below summarizes the observed morphological changes of Fmoc-L-isoleucine under different conditions, based on published research findings. chemrxiv.orgresearchgate.net

| Condition | Concentration | Temperature | Resulting Morphology |

| 1 | Low | Room Temperature | Fibers |

| 2 | High | Room Temperature | Fibers |

| 3 | Low | 70°C | Tubes |

| 4 | High | 70°C | Fibers |

Conclusion

Fmoc-L-isoleucine is an indispensable reagent in contemporary chemical synthesis and biomedical research. Its strategic use, enabled by the robust and versatile Fmoc protecting group, facilitates the precise construction of peptides with defined sequences and structures. The inherent stereochemical significance of L-isoleucine, coupled with the advantages of Fmoc chemistry in SPPS, underscores its vital role in advancing peptide-based therapeutics, diagnostics, and fundamental biological studies. As the field of peptide science continues to evolve, Fmoc-L-isoleucine will undoubtedly remain a critical component for innovation.

Compound List:

Fmoc-L-isoleucine

L-Isoleucine

Fmoc (9-fluorenylmethyloxycarbonyl)

Trifluoroacetic acid (TFA)

Dibenzofulvene

Boc (tert-butyloxycarbonyl)

Cbz (Carbobenzyloxy)

N-Fmoc-L-isoleucine

Fmoc-Ile-OH

Fmoc-L-allo-isoleucine

Fmoc-a-methyl-L-Isoleucine

L-Isoleucyl-L-isoleucine (Ile-Ile)

Applications and Research Trajectories of Fmoc L Isoleucine

Pharmaceutical Research and Drug Discovery

Fmoc-L-isoleucine, a derivative of the essential amino acid L-isoleucine, is a cornerstone in modern pharmaceutical research, particularly in the realm of peptide and peptidomimetic drug discovery. Its utility is centered on its role as a protected building block in the chemical synthesis of peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen terminus is a base-labile protecting group, crucial for preventing unwanted reactions during the stepwise assembly of amino acids into a peptide chain. ontosight.ainih.gov This protection strategy is the foundation of Fmoc solid-phase peptide synthesis (SPPS), the predominant method for producing synthetic peptides for research and therapeutic use. chemimpex.comnih.govnih.gov The isoleucine residue itself, with its hydrophobic and chiral branched side-chain, is vital for the structure, stability, and biological interactions of many peptides. labmartgh.compeptide.com

Table 1: Physicochemical Properties of Fmoc-L-Isoleucine

| Property | Value |

|---|---|

| CAS Number | 71989-23-6 |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Appearance | White or off-white powder |

| Melting Point | 145-147 °C |

| Optical Rotation | [α]²⁰/D -12 ± 1° (c = 1% in DMF) |

| Purity | ≥98.0% |

This table presents key physical and chemical properties of Fmoc-L-Isoleucine. Data sourced from multiple suppliers and databases. chemimpex.comlabmartgh.comsigmaaldrich.com

Fmoc-L-isoleucine is an indispensable component in the design and synthesis of peptide-based therapeutics. The primary methodology employed is Fmoc solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble resin support. nih.gov The Fmoc group on the incoming amino acid, such as Fmoc-L-isoleucine, shields the amino group from reacting while its carboxyl group is activated to form a peptide bond with the deprotected N-terminus of the resin-bound peptide. ontosight.ai After the coupling reaction, the Fmoc group is removed with a mild base, typically piperidine (B6355638), to allow the next protected amino acid to be added. nih.govresearchgate.net

This iterative cycle of coupling and deprotection enables the precise and efficient assembly of complex peptide sequences. ontosight.aichemimpex.com The use of Fmoc-L-isoleucine allows for the incorporation of the structurally important isoleucine residue at specific positions within a therapeutic peptide sequence. This is critical for mimicking natural signaling molecules, hormones, or enzyme substrates. smolecule.com The high efficiency and purity achievable with Fmoc SPPS have made it the method of choice for producing a wide range of peptide drugs, from antibiotics to hormone analogues. mdpi.com

While peptides offer high specificity and potency, they often suffer from poor metabolic stability and bioavailability. To overcome these limitations, researchers develop peptidomimetics—molecules that mimic the structure and function of natural peptides but with modified, drug-like properties. researchgate.netnih.gov Fmoc-L-isoleucine and its derivatives are key tools in this process.

The development of peptidomimetics involves introducing non-natural amino acids, altering the peptide backbone, or cyclizing the peptide chain. researchgate.netmdpi.com These modifications can enhance resistance to enzymatic degradation. For instance, substituting a standard L-amino acid with a D-isomer or an N-methylated amino acid like Fmoc-N-methyl-L-isoleucine can block the action of proteases. smolecule.comresearchgate.netchemimpex.com The N-methyl group in Fmoc-N-methyl-L-isoleucine, for example, not only confers proteolytic resistance but can also improve the pharmacokinetic profile of the resulting peptide. chemimpex.com The synthesis of these modified peptides relies on the same Fmoc SPPS chemistry, using custom-synthesized protected building blocks like Fmoc-N-methyl-L-isoleucine or Fmoc-D-allo-isoleucine. smolecule.comcreative-peptides.com By incorporating these building blocks, researchers can fine-tune the biological activity, stability, and selectivity of therapeutic candidates. researchgate.netnih.gov

The incorporation of Fmoc-L-isoleucine and its analogs into a peptide sequence can significantly modulate the drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. The hydrophobic nature of the isoleucine side chain influences how a peptide folds and interacts with its biological target and other molecules in the body. labmartgh.com

Strategic placement of isoleucine residues can enhance a peptide's stability and binding affinity. peptide.com Furthermore, chemical modifications enabled by Fmoc-based synthesis can directly improve a drug's performance. For example, N-methylation of the peptide backbone, using reagents like Fmoc-N-methyl-L-isoleucine, is a known strategy to increase a peptide's half-life in the body by making it resistant to enzymatic breakdown. smolecule.comchemimpex.comacs.org Another strategy is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide, which can improve solubility and extend circulation time. google.com These modifications are incorporated during or after the Fmoc-SPPS process, highlighting the versatility of this synthetic platform in creating drugs with optimized therapeutic properties.

The versatility of Fmoc-L-isoleucine in peptide synthesis makes it a valuable tool for developing therapeutics against a wide array of diseases, including cancer and neurological disorders.

Oncology: In cancer research, Fmoc-L-isoleucine is used to synthesize peptides that can act as anticancer agents. These peptides may function by targeting and disrupting cancer cell membranes, inhibiting protein-protein interactions crucial for tumor growth, or acting as targeted delivery vehicles for cytotoxic drugs. chemimpex.commedchemexpress.com For example, researchers have designed anticancer peptides with specific sequences containing isoleucine to increase toxicity towards tumor cells while sparing healthy cells. mdpi.com Fmoc-isoleucine Rink amide AM resin is a specific product used to synthesize peptides intended to target cancer cells. chemimpex.com

Neuroscience: In neuroscience, Fmoc-L-isoleucine is employed in the synthesis of neuropeptides and their analogs to study neurological pathways and develop treatments for neurodegenerative diseases. chemimpex.comchemimpex.com These synthetic peptides can mimic or block the action of endogenous neuropeptides, allowing researchers to investigate their roles in processes like pain perception, memory, and mood regulation. The ability to create metabolically stable peptidomimetics is particularly important in this field, as it allows for more effective modulation of targets within the central nervous system.

Fmoc-L-isoleucine is a fundamental component in the generation of combinatorial peptide libraries, a powerful tool for high-throughput screening and drug discovery. chemimpex.comamericanpeptidesociety.org These libraries consist of vast numbers of different peptide sequences, which can be screened simultaneously to identify "hits"—peptides that bind to a specific biological target or exhibit a desired activity. mdpi.com

The most common method for creating these libraries is the "split-and-mix" synthesis approach, which relies on Fmoc SPPS. nih.govmdpi.com In this process, a batch of resin beads is split into multiple portions, and a different Fmoc-protected amino acid (like Fmoc-L-isoleucine) is coupled to each portion. The portions are then mixed back together, and the process is repeated for the next amino acid in the sequence. This results in a library where each bead carries a unique peptide sequence. nih.gov By including Fmoc-L-isoleucine among the building blocks, researchers can explore the functional role of its hydrophobic side chain in molecular recognition events. Screening these libraries has been instrumental in discovering novel ligands, enzyme inhibitors, and antimicrobial peptides. americanpeptidesociety.org

Many physiological processes are regulated by enzymes, making them prime targets for therapeutic intervention. Peptides designed to inhibit or modulate enzyme activity are a significant class of drugs. smolecule.com Fmoc-L-isoleucine is frequently incorporated into the synthesis of these peptide-based enzyme inhibitors. labmartgh.com

By using Fmoc SPPS, researchers can construct peptide sequences that mimic the natural substrate of an enzyme, allowing the synthetic peptide to bind to the enzyme's active site and block its function. The specific structure of the isoleucine side chain can be critical for achieving tight and selective binding to the target enzyme. peptide.com Furthermore, the development of peptidomimetics using derivatives like Fmoc-N-methyl-L-isoleucine can lead to inhibitors with enhanced potency and stability, making them more effective as therapeutic agents. smolecule.com This approach has been successfully applied in various areas, including the development of treatments for hypertension and viral infections. smolecule.com

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| Fmoc-L-isoleucine | Fmoc-Ile-OH |

| L-isoleucine | Isoleucine, Ile |

| Piperidine | |

| Fmoc-N-methyl-L-isoleucine | Fmoc-N-Me-Ile-OH |

| Fmoc-D-allo-isoleucine | |

| Polyethylene glycol | PEG |

| Fmoc-isoleucine Rink amide AM resin | Fmoc-L-Ile-Rink amide AM resin |

| Aspartic acid | Asp |

| Leucine (B10760876) | Leu |

| Proline | Pro |

| Threonine | Thr |

| Phenylalanine | Phe |

| Tyrosine | Tyr |

| Lysine (B10760008) | Lys |

| Arginine | Arg |

| Glycine | Gly |

| Cysteine | Cys |

| Glutamine | |

| Valine | Val |

| Methionine | Met |

| Tryptophan | Trp |

| Alanine | Ala |

| Serine | Ser |

| Histidine | His |

| Glutamic acid | |

| Asparagine | |

| Adipotide | |

| Carfilzomib | |

| Bortezomib | |

| Vancomycin | |

| Teicoplanin | |

| Gramicidin D | |

| Daptomycin | |

| Oritavancin | |

| Dalbavancin | |

| Telavancin | |

| Aviptadil | |

| Semaglutide | |

| Liraglutide | |

| Epoxomicin | |

| Melittin | |

| Rytvela |

Biotechnology and Protein Engineering

The ability to synthesize custom peptides and proteins with high purity using reagents like Fmoc-L-isoleucine has revolutionized biotechnology and protein engineering. ontosight.aichemimpex.com

Fmoc-L-isoleucine is a vital component in the chemical synthesis of peptides and small proteins, which includes a growing class of biologic therapeutics. chemimpex.com While large-scale production of recombinant proteins often relies on cellular expression systems, SPPS using Fmoc-amino acids is indispensable for producing peptides that are difficult to express in cells, contain unnatural amino acids, or require specific modifications. chemimpex.comchemimpex.com The synthesis of peptide-based drugs and vaccines often utilizes Fmoc-L-isoleucine to build complex structures designed to elicit specific biological responses or to enhance stability and bioavailability. chemimpex.comchemimpex.com The development of peptide-based therapeutics for various diseases leverages the precise sequence control afforded by the Fmoc-SPPS methodology. chemimpex.com

The unique branched and hydrophobic side chain of isoleucine plays a critical role in defining protein structure and stability through hydrophobic interactions. labmartgh.com Protein engineers strategically incorporate isoleucine residues at specific positions to enhance these properties. Using Fmoc-L-isoleucine in SPPS allows for the precise placement of isoleucine to bolster a protein's structural integrity.

Research on coiled-coil peptides, a common protein structural motif, demonstrates this principle. In one study, isoleucine was intentionally placed at the hydrophobic 'a' and 'd' positions of a heptad repeat sequence to ensure the formation of a stable trimeric coiled-coil. rsc.org The stability of these synthetic peptides can be quantified by measuring their melting temperature (Tm), where a higher Tm indicates greater stability.

Table 1: Impact of Amino Acid Composition on the Stability of a Model Coiled-Coil Peptide This table is based on data from a study on coiled-coil peptide stability and illustrates how residue changes affect thermal stability (melting temperature).

| Peptide ID | Description | Melting Temperature (Tm) |

| Peptide 1 | Model peptide with Isoleucine at core positions. | 75 °C |

| Peptide 2 | Singular α → trans-β residue replacement. | > 60 °C |

| Peptide 3 | Singular α → trans-β residue replacement (different position). | > 60 °C |

| Peptide 4 | Double α → trans-β residue replacement. | Stable helical structure |

Data sourced from a 2022 study on coiled-coil peptides. rsc.org

Furthermore, the incorporation of unnatural derivatives, such as fluorinated isoleucines, can be used to modulate protein properties. beilstein-journals.org Studies have shown that while such modifications can sometimes reduce a-helix propensity compared to natural isoleucine, they can also enhance thermal stability through increased hydrophobicity. beilstein-journals.org

Directed evolution and enzyme optimization often involve creating and screening large libraries of protein variants to find those with enhanced properties. SPPS, utilizing building blocks like Fmoc-L-isoleucine, is an essential tool for generating peptide libraries. chemimpex.com By systematically substituting amino acids in a peptide sequence, researchers can explore a vast range of biological activities and identify candidates with optimized functions. chemimpex.com

This approach is also applied to protein and enzyme engineering. Researchers can utilize Fmoc-amino acid derivatives to modify proteins, aiming to improve their stability and functionality. chemimpex.com For instance, the incorporation of N-Fmoc-L-Isoleucine methyl ester into antimicrobial peptides has been reported to increase their activity against pathogens like Staphylococcus aureus. vulcanchem.com These modifications can enhance catalytic properties, making enzymes more efficient for industrial or therapeutic applications. chemimpex.com

Structural Biology and Protein Interaction Studies

Fmoc-L-isoleucine is a key reagent for synthesizing peptides used in fundamental studies of protein structure and interactions. lookchem.com The ability to create bespoke peptide sequences allows for detailed investigation into the specific contributions of individual amino acid residues.

The folding of a protein into its functional three-dimensional shape is driven by various forces, with the hydrophobic effect being paramount. Isoleucine, with its nonpolar side chain, plays a significant role in this process by participating in the hydrophobic interactions that stabilize the protein's core. Its structure, featuring branching at the β-carbon, restricts the conformational freedom of the side chain, which in turn influences the stability of secondary structures like a-helices. pnas.org

Table 2: Relative α-Helix Stabilizing Potential of Aliphatic Amino Acids This table presents qualitative findings from studies on model helical peptides, comparing the helix-promoting capabilities of various natural and unnatural amino acids.

| Amino Acid | Side Chain | Relative Helix Stability |

| Alanine | -CH₃ | Strong Stabilizer |

| Leucine | -CH₂-CH(CH₃)₂ | Stabilizer |

| Isoleucine | -CH(CH₃)-CH₂-CH₃ | Weak Destabilizer |

| Valine | -CH(CH₃)₂ | Weak Destabilizer |

| a-Aminobutyric acid | -CH₂-CH₃ | Strong Stabilizer |

| Norvaline | -CH₂-CH₂-CH₃ | Strong Stabilizer |

| Norleucine | -CH₂-CH₂-CH₂-CH₃ | Strong Stabilizer |

| tert-Leucine | -C(CH₃)₃ | Strong Destabilizer |

Data adapted from research on synthetic helical peptides. pnas.org

Advanced techniques like DNP-enhanced solid-state NMR (ssNMR) use selectively labeled proteins, synthesized with isotope-labeled Fmoc-L-isoleucine, to probe the conformations of isoleucine side chains during folding. nih.gov These studies provide detailed insights into the distribution of backbone and side chain angles, revealing how isoleucine residues report on the conformational freedom and local structure within folded, unfolded, and aggregated protein states. nih.gov

Isoleucine residues are frequently found at the interfaces where proteins interact with each other or with smaller molecules (ligands). peptide.comresearchgate.net The hydrophobic nature of the isoleucine side chain makes it an important contributor to the binding energy in these interactions. By synthesizing peptide fragments corresponding to putative binding sites using Fmoc-L-isoleucine, researchers can perform binding assays to pinpoint the exact residues that are critical for the interaction. smolecule.com

In the study of plant hormone signaling, for example, peptide synthesis was used to map the interaction domain between the master regulator protein MYC2 and the transcriptional mediator MED25, both involved in jasmonate signaling. nih.gov This research helps to illuminate the transcriptional machinery responsible for the plant's defense responses. nih.gov Similarly, incorporating modified amino acids like N-methylated isoleucine can serve as a probe to investigate how specific regions of a protein contribute to binding, which is crucial for designing new drugs that target these protein-protein interactions. smolecule.com

Bioconjugation and Molecular Labeling Techniques

The versatility of peptides synthesized using building blocks like Fmoc-L-isoleucine extends to the fields of bioconjugation and molecular labeling. These techniques involve the attachment of peptides to other molecules, such as proteins, drugs, or imaging agents, to create novel functional constructs. chemimpex.com

Fmoc-L-isoleucine is a critical starting material for synthesizing peptides that are later conjugated to other biomolecules or nanomaterials. chemimpex.comchemimpex.com This process, known as bioconjugation, is crucial for creating advanced systems like targeted drug delivery vehicles. chemimpex.comchemimpex.com Peptides designed with specific functionalities can act as targeting ligands, guiding conjugated nanoparticles or drug molecules to specific cells or tissues. The synthesis of these peptides relies on the precise, stepwise assembly offered by the Fmoc-SPPS methodology. ontosight.aimdpi.com

Furthermore, the conjugation of biomolecules to nanoparticles allows for the direct visualization and manipulation of individual molecules. google.com Peptides can be engineered with specific reactive sites, such as non-natural amino acids like an azido-functionalized amino acid, which can then be used for "click chemistry" reactions to attach them to nanoparticles or other surfaces. google.com

Peptides containing isoleucine are utilized in sophisticated protein labeling strategies for biological tracking and imaging. A notable example is the development of a novel peptide sequence, termed the "IQ-tag" (sequence: IQSPHFF), which was identified through phage display to have a high, nanomolar affinity for near-infrared (NIR) (benz)indolium fluorochromes. plos.org Molecular docking studies suggest that the hydrophobic N-terminal isoleucine of this peptide interacts with the similarly hydrophobic alkene linker of the cyanine (B1664457) dye, contributing to the stable complex formation. plos.org

This IQ-tag can be genetically fused to a protein of interest. When the corresponding NIR dye is introduced, it binds specifically to the tag, effectively labeling the protein. This method allows for site-specific protein imaging, cell tracking, and has potential applications in drug development and in vivo imaging. plos.org The synthesis of such specific peptide tags and their variants is made possible through techniques that employ protected amino acids like Fmoc-L-isoleucine.

Fluorescent labeling is a powerful tool in biochemical and cellular research. researchgate.net Fmoc-L-isoleucine is used to build the peptide backbone, while other specialized amino acid derivatives are incorporated for dye attachment. sigmaaldrich.com A common strategy involves using an Fmoc-protected lysine derivative, such as Fmoc-Lys(Dde)-OH, where the side-chain amino group is protected by the Dde group. researchgate.net After the peptide chain is synthesized, the Dde group can be selectively removed to expose the lysine side-chain for conjugation with a fluorescent dye, such as fluorescein (B123965) or rhodamine B, without affecting the rest of the peptide. researchgate.netrsc.org

Alternatively, fluorescent dyes functionalized with a carboxylic acid can be coupled to the N-terminus of a peptide on the solid support after the final Fmoc group is removed. acs.org The choice of coupling reagents is critical for efficient labeling, with studies showing that generating a pentafluorophenol (B44920) (PFP) active ester of the dye can lead to significantly higher yields compared to standard coupling agents like HATU or HBTU. acs.org These strategies enable the production of fluorescently-labeled peptides for a wide array of applications, including binding studies and fluorescence resonance energy transfer (FRET) assays. researchgate.net

Advanced Materials Science and Nanotechnology

The self-assembly properties of Fmoc-amino acids, including Fmoc-L-isoleucine, are a major focus in materials science and nanotechnology. rsc.orgbeilstein-journals.orgnih.gov These simple building blocks can spontaneously form ordered nanostructures, leading to the fabrication of novel functional biomaterials. rsc.org

The N-terminal Fmoc group, with its planar aromatic structure, and the hydrophobic side chain of isoleucine create an amphiphilic molecule that can self-assemble in solution. rsc.org The process is driven by a combination of π-π stacking interactions between the Fmoc groups and hydrophobic interactions between the aliphatic isoleucine side chains. rsc.org Research has shown that Fmoc-L-isoleucine self-assembles into distinct morphological structures depending on the conditions. researchgate.netchemrxiv.org

Studies have systematically investigated the self-assembly of Fmoc-L-isoleucine by diluting a stock solution into a more polar solvent like water. rsc.org The resulting structures have been characterized by various microscopy techniques. rsc.orgresearchgate.net For instance, at room temperature, Fmoc-L-isoleucine tends to form fiber-like assemblies at both low and high concentrations. researchgate.netchemrxiv.org However, upon heating, the morphology can change to tube-like structures at lower concentrations while remaining fibrous at higher concentrations. researchgate.netchemrxiv.org This ability to control the morphology of the resulting nanomaterial by altering environmental parameters like concentration and temperature highlights the potential for designing novel, self-assembled architectures with tailored functions. researchgate.netchemrxiv.org

| Concentration | Temperature | Observed Morphology |

|---|---|---|

| Low | Room Temperature | Fibers |

| High | Room Temperature | Fibers |

| Low | Heated (70°C) | Tubes |

| High | Heated (70°C) | Fibers |

Peptides and peptide derivatives containing Fmoc-L-isoleucine can form hydrogels, which are three-dimensional networks of nanofibers that can trap large amounts of water. acs.orgmdpi.com These supramolecular hydrogels are of great interest for biomedical applications, including as scaffolds for enzyme immobilization. researchgate.netmdpi.com Immobilizing enzymes enhances their stability, allows for their reuse, and is crucial for applications like continuous-flow catalysis and biosensor development. mdpi.comresearchgate.net

The process can be enzyme-assisted, where a precursor molecule is converted by an enzyme into a hydrogelator that then self-assembles. acs.orgnih.gov For example, an enzyme like alkaline phosphatase can dephosphorylate a soluble Fmoc-peptide precursor, triggering its self-assembly into a hydrogel. acs.orgnih.gov More directly, enzymes can be physically entrapped within the nanofibrous network of a pre-formed or in-situ-forming hydrogel. researchgate.netmdpi.com Research has demonstrated the successful immobilization of various enzymes, including [FeFe] hydrogenase and phosphotriesterase, within Fmoc-dipeptide hydrogels. researchgate.netresearchgate.net The enzymes retained within the hydrogel matrix show remarkable stability and sustained catalytic activity, paving the way for the development of robust biocatalytic systems and 3D electrodes for green chemistry applications. researchgate.netresearchgate.net

Potential for Bio-Templating and Drug Delivery Systems

The unique self-assembly properties of N-α-(9-Fluorenylmethyloxycarbonyl)-L-isoleucine (Fmoc-L-isoleucine) position it as a valuable building block in the fields of materials science and nanomedicine. The inherent characteristics of the molecule—specifically the aromatic, hydrophobic Fmoc group and the chiral, aliphatic isoleucine residue—drive its organization into ordered supramolecular structures. These self-assembled architectures are being explored for their potential in creating sophisticated bio-templates and advanced drug delivery systems. nih.govresearchgate.netrsc.org

The primary mechanism governing the assembly of Fmoc-L-isoleucine is the interplay of non-covalent interactions. mdpi.com The large, planar fluorenyl groups facilitate π-π stacking, a major driving force for aggregation, while the isoleucine component contributes through hydrophobic interactions and the potential for hydrogen bonding between the carboxylic acid and amide groups. nih.govfrontiersin.org This balance of forces allows Fmoc-L-isoleucine to form a variety of nanostructures, which can serve as scaffolds or carriers.

Research into the self-assembly of Fmoc-L-isoleucine has revealed that its morphology can be controlled by environmental conditions such as concentration and temperature. chemrxiv.orgresearchgate.net Studies have demonstrated that Fmoc-L-isoleucine spontaneously forms distinct structures under different conditions. For instance, it assembles into fiber-like morphologies at both low and high concentrations at room temperature. chemrxiv.orgresearchgate.net However, upon heating, its structure undergoes a transformation, forming tube-like assemblies at lower concentrations while retaining its fiber-like morphology at higher concentrations. chemrxiv.orgresearchgate.net This tunable self-assembly is critical for its application in bio-templating. These well-defined nano-architectures, such as fibers and tubes, can act as templates for the synthesis of inorganic nanoparticles, guiding their growth and organization into functional materials for catalysis or sensing applications. nih.gov

In the context of drug delivery, the self-assembly of Fmoc-L-isoleucine is fundamental to forming hydrogels and other nanocarriers. researchgate.netchemimpex.com These hydrogels, composed of an entangled network of nanofibers, can create a three-dimensional matrix with high water content, mimicking the natural extracellular matrix. frontiersin.org This structure is ideal for encapsulating therapeutic molecules, from small-molecule drugs to larger biologics. mdpi.comacs.org The supramolecular nature of these gels allows for stimuli-responsive behavior, where changes in pH or temperature can trigger gel-sol transitions, enabling the controlled or on-demand release of the encapsulated cargo. mdpi.comrsc.org Furthermore, derivatives of Fmoc-L-isoleucine are utilized in bioconjugation processes to attach biomolecules to nanoparticles or other surfaces, a key strategy in developing targeted drug delivery systems that can selectively deliver therapeutic agents to disease sites. chemimpex.com

Research Findings on Fmoc-L-Isoleucine Self-Assembly

Detailed studies have characterized the morphological transitions of self-assembled Fmoc-L-isoleucine, providing a foundation for its use as a controllable biomaterial. The ability to switch between different architectures by modifying external factors is a key research finding.

| Condition | Concentration | Observed Morphology | Potential Application |

| Room Temperature | Low & High | Fiber-like structures | Hydrogel formation for drug encapsulation |

| Heated (70°C) | Low | Tube-like structures | Bio-templating for nanowire synthesis |

| Heated (70°C) | High | Fiber-like structures | Thermally stable scaffolds |

| This table summarizes findings on the self-assembled structures formed by Fmoc-L-isoleucine under varying conditions. chemrxiv.orgresearchgate.net |

The development of these systems leverages the inherent biocompatibility of amino acids, making Fmoc-L-isoleucine an attractive component for creating materials intended for biomedical applications. mdpi.com The ongoing research trajectory focuses on co-assembling Fmoc-L-isoleucine with other Fmoc-amino acids or peptides to create multi-component hydrogels with fine-tuned mechanical properties and release kinetics for advanced therapeutic applications. nih.govnih.gov

Analytical Methodologies and Quality Control in Fmoc L Isoleucine Research

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for both the purification of Fmoc-L-isoleucine and the analysis of its purity, particularly concerning isomeric contaminants. The ability to separate molecules based on their physicochemical properties allows for the precise assessment and isolation of the desired compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for determining the purity of Fmoc-L-isoleucine. Due to the presence of two chiral centers in isoleucine (at the α- and β-carbon), four stereoisomers are possible: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S) nih.gov. Standard reversed-phase HPLC (RP-HPLC) on achiral columns like C8 or C18 can effectively separate Fmoc-L-isoleucine from many process-related impurities but typically cannot resolve stereoisomers nih.gov.

For enantiomeric and diastereomeric purity assessment, chiral HPLC is essential. chemimpex.com Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose chromatographyonline.com. The separation is highly sensitive to the mobile phase composition, including the type and concentration of additives like trifluoroacetic acid (TFA) or formic acid (FA), which can even alter the elution order of isomers chromatographyonline.comshhanking.com. High-purity Fmoc-L-isoleucine required for peptide synthesis typically has a specified HPLC purity of ≥99.0% and an enantiomeric purity of ≥99.8% merckmillipore.comcem.com. This ensures that the final peptide has the correct stereochemistry, which is critical for its biological activity.

Key quality control by HPLC also involves the detection and quantification of other potential impurities, such as free L-isoleucine, dipeptide adducts (Fmoc-Ile-Ile-OH), and β-alanine derivatives, which are often specified to be at levels ≤0.1% merckmillipore.com.

Table 1: Example HPLC Conditions for Fmoc-Isoleucine Isomer Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | YMC CHIRAL ART Cellulose-SC (250x4.6mm, 5µm) shhanking.com | CHIROBIOTIC T |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water shhanking.com | Methanol/Ammonium Trifluoroacetate (100/0.1%) |

| Mobile Phase B | Acetonitrile (ACN) shhanking.com | Not Applicable (Isocratic) |

| Detection | UV at 254 nm shhanking.com | Not Specified |

| Mode | Reversed-Phase Gradient shhanking.com | Polar Organic/Ionic |

| Analyte | Fmoc-DL-Isoleucine Enantiomers shhanking.com | Fmoc-Isoleucine Enantiomers |

Flash-Column Chromatography for Isomer Separation

While HPLC is the standard for analytical assessment, flash-column chromatography is a preparative technique used for purification on a larger scale. Although it offers lower resolution than HPLC, it can be employed for the separation of diastereomers (e.g., L-isoleucine from L-allo-isoleucine derivatives), which have different physical properties nih.gov. The separation of enantiomers (like Fmoc-L-isoleucine from Fmoc-D-isoleucine), however, requires a chiral stationary phase, which is more common in HPLC and Simulated Moving Bed (SMB) chromatography. For Fmoc-L-isoleucine, flash chromatography is more typically used to remove non-isomeric impurities during initial purification after synthesis rather than for high-resolution isomer separation. The success of such separations relies on carefully selecting the stationary phase (e.g., silica (B1680970) gel) and optimizing the solvent system (mobile phase) to maximize the differences in affinity between the target compound and its impurities.

Spectroscopic Characterization Methods

Spectroscopic methods provide orthogonal information to chromatography, offering insights into the molecular structure, mass, and concentration of Fmoc-L-isoleucine. These techniques are indispensable for confirming the identity of the compound and for real-time monitoring of its use in peptide synthesis.

Mass Spectrometry for Peptide Identification and Quantification

Mass spectrometry (MS) is a fundamental analytical tool used to confirm the molecular weight of Fmoc-L-isoleucine and to verify its successful incorporation into a peptide sequence. chemimpex.comnih.gov In quality control, MS provides an exact mass measurement, confirming the elemental composition (C₂₁H₂₃NO₄) chemimpex.comnih.gov.

During peptide synthesis, UPLC-MS (Ultra-High Performance Liquid Chromatography combined with Mass Spectrometry) is routinely used to check the identity of the final crude peptide product biosynth.com. A major challenge in peptide analysis is the differentiation of isomeric residues like leucine (B10760876) and isoleucine, as they have identical masses nih.govnih.gov. Advanced MS techniques, such as tandem MS (MS/MS) or multistage MS (MS³), are required to distinguish them. These methods involve fragmenting the peptide and analyzing the resulting product ions. Isoleucine can be differentiated from leucine by characteristic fragment ions (e.g., w-ions) generated from cleavages of the side chain nih.govwvu.edu. Isotope-labeled Fmoc-L-isoleucine (e.g., using ¹³C or ¹⁵N) is also employed in quantitative proteomics and as an internal standard in MS-based assays to accurately quantify peptides in complex biological samples isotope.comnih.govresearchgate.net.

UV-Absorption Spectroscopy for Reaction Monitoring

UV-absorption spectroscopy is a simple yet powerful method for monitoring reactions in real-time during Fmoc-based solid-phase peptide synthesis spectroscopyonline.com. The fluorenylmethoxycarbonyl (Fmoc) protecting group has a distinct and strong chromophore, which absorbs significantly in the UV range thieme-connect.de. The deprotection of the Fmoc group is achieved by treating the peptide-resin with a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF) nih.gov. This cleavage releases the Fmoc group as a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm researchgate.netrsc.orgnih.gov.

By measuring the absorbance of the solution collected after the deprotection step, one can quantify the amount of Fmoc group released. This measurement is directly proportional to the number of free amino groups on the resin, allowing for the calculation of resin loading (substitution) or the efficiency of the preceding amino acid coupling step rsc.orgspringernature.comuci.edu. This quantitative "Fmoc test" is a critical quality control point in automated and manual peptide synthesis, providing valuable feedback to detect and troubleshoot problematic coupling or deprotection steps thieme-connect.deresearchgate.net.

Table 2: UV-Vis Monitoring of Fmoc Deprotection

| Parameter | Value | Reference |

| Analyte | Dibenzofulvene-piperidine adduct | thieme-connect.deresearchgate.netnih.gov |

| Typical Wavelength (λmax) | ~301 nm | researchgate.netnih.gov |

| Alternative Wavelength | ~290 nm or 289.8 nm | nih.govuci.edu |

| Molar Extinction Coefficient (ε) at ~301 nm | 7100 - 8100 M⁻¹cm⁻¹ | nih.gov |

| Molar Extinction Coefficient (ε) at ~300 nm | 7800 M⁻¹cm⁻¹ | rsc.org |

| Application | Quantifying resin loading, Monitoring coupling efficiency | rsc.orgspringernature.com |

Raman Spectroscopy in Structural Characterization

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and conformation of a sample nih.govspectroscopyonline.com. It is based on the inelastic scattering of monochromatic light researchgate.net. For Fmoc-L-isoleucine, the Raman spectrum would contain characteristic peaks corresponding to the vibrations of the isoleucine side chain, the peptide backbone, and the fluorenyl group of the Fmoc moiety.

Electrophoretic Approaches for Purity and Impurity Profiling

Electrophoretic techniques are powerful analytical tools for assessing the purity and impurity profile of amino acid derivatives like Fmoc-L-isoleucine. These methods separate molecules based on their charge-to-mass ratio in an electric field, offering high resolution and efficiency.

Detection and Quantification of Impurities in Peptide Synthesis

The chemical purity of Fmoc-L-isoleucine is critical for the successful synthesis of high-quality peptides. Impurities in the starting material can lead to the formation of undesired side products, complicating purification and potentially affecting the final peptide's biological activity. merckmillipore.com Capillary electrophoresis is a valuable tool for the impurity profiling of amino acids. nih.gov

Common impurities in Fmoc-amino acids arise from the manufacturing process and can include:

Dipeptides (Fmoc-Ile-Ile-OH): These can form if the Fmoc group reacts with an already formed Fmoc-amino acid. Their presence leads to the insertion of an extra amino acid residue in the peptide chain. merckmillipore.com